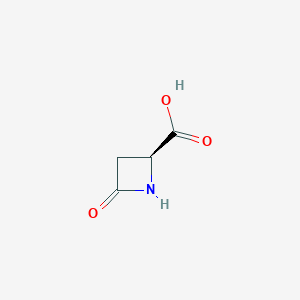
6-Chloroquinoxaline-2,3-diol
Descripción general
Descripción
Synthesis Analysis
The synthesis of quinoxaline derivatives can be complex, involving multiple steps and various reagents. For instance, the synthesis of 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines involves the reaction of 2,3-dichloroquinoxaline with malononitrile and ethyl cyanoacetate . Another example is the synthesis of N-acyl-N'-dichloroacetyl-6,7-dichloro-1,2,3,4-tetrahydroquinoxalines, which is achieved through a two-step sequence starting from 6,7-dichloro-1,2,3,4-tetrahydroquinoxaline and dichloroacetyl chloride . These methods highlight the reactivity of chloro-substituted quinoxalines and their potential to undergo further functionalization.
Molecular Structure Analysis
The molecular structure of chloroquinoxaline derivatives is often elucidated using spectroscopic techniques such as FT-IR, NMR, and Mass spectrometry, as well as X-ray crystallography . For example, the crystal structure of methyl 2,6-dichloro-4-phenylquinoline-3-carboxylate (MDCPQC) was determined, revealing stabilizing interactions such as C-H…π and π-π interactions, as well as Chlorine-Chlorine short intermolecular contacts . These structural analyses are crucial for understanding the three-dimensional arrangement of atoms in the molecule and their potential interactions with biological targets.
Chemical Reactions Analysis
Chloroquinoxaline derivatives can participate in various chemical reactions. For instance, 2,3-dichloroquinoxaline derivatives have been used to synthesize a variety of compounds, including 3-chloro-2-(cyanomethylene)-1,2-dihydroquinoxalines and s-triazolo[3,4-a]quinoxalines . These reactions often involve nucleophilic displacement and can be influenced by reaction conditions such as temperature. The reactivity of these compounds is an important consideration for their potential use in chemical synthesis and drug design.
Physical and Chemical Properties Analysis
The physical and chemical properties of chloroquinoxaline derivatives are influenced by their molecular structure. For example, the presence of chlorine atoms can affect the electron distribution within the molecule, which in turn can influence properties such as solubility, melting point, and reactivity . The antioxidant activity of some chloroquinoline derivatives has been evaluated, showing good inhibition percentages compared to ascorbic acid . These properties are essential for the practical application of these compounds in various fields, including pharmaceuticals.
Aplicaciones Científicas De Investigación
Quinoxalines are important biological agents, and a significant amount of research activity has been directed towards this class . They have several prominent pharmacological effects like antifungal, antibacterial, antiviral, and antimicrobial . Quinoxaline derivatives have diverse therapeutic uses and have become the crucial component in drugs used to treat cancerous cells, AIDS, plant viruses, schizophrenia, certifying them a great future in medicinal chemistry .
Due to the current pandemic situation caused by SARS-COVID 19, it has become essential to synthesize drugs to combat deadly pathogens (bacteria, fungi, viruses) for now and near future . Since quinoxalines is an essential moiety to treat infectious diseases, numerous synthetic routes have been developed by researchers, with a prime focus on green chemistry and cost-effective methods .
This review paper highlights the various synthetic routes to prepare quinoxaline and its derivatives, covering the literature for the last two decades . A total of 31 schemes have been explained using the green chemistry approach, cost-effective methods, and quinoxaline derivatives’ therapeutic uses .
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
This review contains the newer quinoxaline derivatives against many targets, receptors, or microorganisms . This work comprises the study on quinoxaline as a core unit from the year 2002 to 2020 . All the collected literature has been combined and highlighted for the effective use of that particular derivative .
Various potent quinoxaline compounds have been analyzed in the literature . About 50 papers have been reviewed for the novel quinoxaline compounds, the potent derivatives have been reported, and structures were given . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in this review .
This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Quinoxaline is a nitrogen-containing heterocyclic compound having many pharmaceutical and industrial purposes . It can be synthesized by adopting green chemistry principles . The quinoxaline containing drugs such as Olaquindox, Echinomycin, Atinoleutin, Levomycin, and Carbadox are currently used as an antibiotic in the market .
This review contains the newer quinoxaline derivatives against many targets, receptors, or microorganisms . This work comprises the study on quinoxaline as a core unit from the year 2002 to 2020 . All the collected literature has been combined and highlighted for the effective use of that particular derivative .
Various potent quinoxaline compounds have been analyzed in the literature . About 50 papers have been reviewed for the novel quinoxaline compounds, the potent derivatives have been reported, and structures were given . The critical role of the quinoxaline on the various heterocyclic moieties has been given more attention in this review .
This review paves the way as a source of references for the further development of drug discovery in the wide spectrum of its biological importance .
Safety And Hazards
Propiedades
IUPAC Name |
6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O2/c9-4-1-2-5-6(3-4)11-8(13)7(12)10-5/h1-3H,(H,10,12)(H,11,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOLFZACEWWIHP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C(=O)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID8064436 | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Chloroquinoxaline-2,3-diol | |
CAS RN |
6639-79-8 | |
| Record name | 6-Chloro-1,4-dihydro-2,3-quinoxalinedione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6639-79-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6,7-Dichloroquinoxaline-2,3-dione | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006639798 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6639-79-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=48940 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 2,3-Quinoxalinedione, 6-chloro-1,4-dihydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID8064436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-chloro-1,4-dihydroquinoxaline-2,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.026.953 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-(Pyrimidin-2-yl)-1H-benzo[d]imidazole](/img/structure/B91641.png)










![2,7-Naphthalenedisulfonic acid, 4,4'-[1,2-ethenediylbis[(3-sulfo-4,1-phenylene)imino[6-(4-morpholinyl)-1,3,5-triazine-4,2-diyl]imino]]bis[5-hydroxy-6-(2-phenyldiazenyl)-, sodium salt (1:6)](/img/structure/B91655.png)

